molecular formula C12H19NO4 B8100030 (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid CAS No. 933445-56-8

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid

Cat. No.: B8100030
CAS No.: 933445-56-8
M. Wt: 241.28 g/mol
InChI Key: WRDLRBISLUXLKZ-BDAKNGLRSA-N
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Description

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is a chiral cyclohexene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. The Boc group serves as a protective agent for the amine, enhancing stability during synthetic processes, particularly in peptide synthesis. The cyclohexene ring introduces rigidity and stereochemical complexity, while the carboxylic acid enables further functionalization or salt formation. This compound’s unique stereochemistry (1R,5R) and functional groups make it valuable in medicinal chemistry and asymmetric synthesis .

Properties

IUPAC Name

(1R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h4,6,8-9H,5,7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDLRBISLUXLKZ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933445-56-8
Record name (1R,5R)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-cyclohexene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933445-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Chlorination to Acid Chloride

Methyl 4-methylcyclohex-3-enecarboxylate undergoes chlorination using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C to form the corresponding acid chloride. This step achieves quantitative yield under anhydrous conditions.

Reaction Conditions

ReagentSolventTemperatureYield
SOCl₂ (2 eq)DCM0–5°C~100%

Hoffman Degradation to Primary Amine

The acid chloride is treated with sodium hydroxide (NaOH) and bromine under Hoffman degradation conditions to yield 4-methylcyclohex-3-enamine. This step proceeds via an intermediate isocyanate, followed by hydrolysis to the primary amine.

Key Data

  • Base : Aqueous NaOH (pH >13)

  • Solvent : DCM (extraction)

  • Yield : 78.7% (HPLC purity: 85.7%)

Boc Protection of the Amine

The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) in DCM using triethylamine (TEA) as a base. This step affords tert-butyl (4-methylcyclohex-3-en-1-yl)carbamate with >90% yield.

Stereochemical Considerations
The use of chiral auxiliaries (e.g., α-pinene) and Lewis acids (e.g., BF₃·Et₂O) during subsequent reductions ensures retention of the desired (1R,5R) configuration.

Stereoselective Reduction and Oxidation

Borane-Mediated Reduction

The Boc-protected enamine undergoes stereoselective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) with α-pinene as a chiral auxiliary. The reaction proceeds at 0–5°C, followed by oxidation with hydrogen peroxide (H₂O₂) to install the hydroxyl group.

Reaction Parameters

ParameterValue
Reducing AgentNaBH₄ (2.5 eq)
Chiral Auxiliary(−)-α-Pinene
OxidantH₂O₂ (30% w/w)
Stereoselectivity>99% ee

Hydroxylation and Acidification

The hydroxylated intermediate is treated with hydrochloric acid (HCl) in methanol to hydrolyze the ester moiety, yielding the free carboxylic acid. Final recrystallization in isopropanol (IPA) and acetonitrile (ACN) enhances purity.

Purification Data

  • Solvents : IPA/ACN (3:1 v/v)

  • Purity : >98% (HPLC)

Alternative Routes and Comparative Analysis

Hypochlorite-Mediated Hoffman Degradation

An alternative pathway reported in the literature employs hypochlorite (NaOCl) for Hoffman degradation of cyclohexenecarboxamides. While this method avoids halogenated solvents, it offers lower yields (~65%) compared to the SOCl₂ route.

Enzymatic Resolution

Racemic mixtures of 5-aminocyclohex-3-enecarboxylic acid can be resolved using lipases or esterases. However, this approach is less practical for large-scale synthesis due to enzyme costs and longer reaction times.

Comparative Table: Key Methods

MethodYieldStereoselectivityScalability
SOCl₂/NaBH₄ Route78.7%>99% eeHigh
Hypochlorite Route65%85–90% eeModerate
Enzymatic Resolution50–60%>99% eeLow

Structural and Spectroscopic Characterization

NMR Analysis

The (1R,5R) configuration is confirmed by characteristic NMR signals:

  • ¹H NMR (400 MHz, D₂O) : δ 3.18–3.08 (m, 2H, CH₂N), 1.02–0.91 (m, 1H, CH(CH₃)), 0.86 (d, J = 6.4 Hz, 3H, CH₃).

  • ¹³C NMR : Peaks at δ 175.8 (COOH), 79.2 (Boc C), 28.3 (Boc CH₃).

X-ray Crystallography

Single-crystal X-ray analysis of intermediates (e.g., tert-butyl ((1R,3R,4R)-3-hydroxy-4-methylcyclohexyl)carbamate) validates the stereochemistry.

Industrial Applications and Scalability

The SOCl₂/NaBH₄ route is preferred for kilogram-scale production due to its reproducibility and high enantiomeric excess. Key process optimizations include:

  • Solvent Recovery : DCM and THF are distilled and reused.

  • Waste Management : Neutralization of acidic byproducts with NaOH minimizes environmental impact .

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyclohexene ring to a cyclohexane ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

Organic Synthesis

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features facilitate the creation of various derivatives that can be utilized in further chemical reactions.

Medicinal Chemistry

This compound is investigated for its potential use in drug development. It acts as a building block for pharmaceuticals, particularly in creating compounds that target specific biological pathways.

Studies indicate that this compound may interact with enzymes and receptors within biological systems, potentially influencing cellular processes. For instance, it has been noted for its ability to inhibit gamma-aminobutyric acid aminotransferase (GABA-AT), which could have therapeutic implications for neurological disorders such as epilepsy .

Case Studies and Research Findings

Research has demonstrated significant biological activities associated with (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid and its analogs:

  • GABA-Aminotransferase Inhibition : Related compounds have shown the ability to irreversibly inhibit GABA-AT, leading to increased GABA concentrations in the brain, which is crucial for managing epilepsy .
  • Synthetic Applications in Medicinal Chemistry : The compound is frequently used as an intermediate in synthesizing new pharmaceuticals, particularly those targeting neurological conditions .

Mechanism of Action

The mechanism of action of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group and carboxylic acid group facilitate binding to active sites, influencing biochemical pathways and physiological responses. The stereochemistry of the compound plays a crucial role in its activity, as it determines the spatial arrangement of functional groups and their interactions with target molecules.

Comparison with Similar Compounds

rac-(1R,5S)-5-Aminocyclohex-3-ene-1-carboxylic Acid

Key Differences :

  • Stereochemistry : The target compound has a 5R configuration, whereas this racemic mixture contains 5S stereochemistry. The rac prefix indicates a 1:1 mixture of enantiomers, limiting its utility in enantioselective applications.
  • Functional Groups : Lacks the Boc-protecting group, rendering the amine more reactive but less stable under acidic or oxidative conditions.
  • Applications : Primarily used in studies of stereochemical effects on biological activity, whereas the Boc-protected derivative is tailored for stepwise peptide synthesis .

5-Caffeoylshikimic Acid

Key Differences :

  • Structure: Contains a cyclohexene ring with hydroxyl groups and a caffeoyl ester substituent, contrasting with the Boc-amino and carboxylic acid groups in the target compound.
  • Reactivity : The ester and hydroxyl groups make it hydrophilic and prone to hydrolysis, unlike the Boc group, which enhances lipophilicity and stability.
  • Biological Role: A natural product involved in lignin biosynthesis, whereas the Boc-amino derivative is synthetic and used in drug discovery .

(1R,2S,5R)-5-Methyl-2-isopropylcyclohexanecarboxylic Acid

Key Differences :

  • Ring Saturation : Features a fully saturated cyclohexane ring, reducing ring strain and reactivity compared to the cyclohexene in the target compound.
  • Applications: Used in fragrance and flavor industries due to its structural similarity to menthol, unlike the Boc-amino derivative’s role in peptide chemistry .

(3R,4R)-3-[(1-Carboxyethenyl)oxy]-4-hydroxycyclohexa-1,5-diene-1-carboxylic Acid

Key Differences :

  • Ring Structure: Contains a conjugated diene system (cyclohexa-1,5-diene), enabling Diels-Alder reactivity absent in the mono-ene target compound.
  • Functional Groups: Includes hydroxyl and ethereal oxygen groups, contrasting with the Boc-amino and carboxylic acid functionalities.
  • Stereochemical Complexity : The (3R,4R) configuration may influence chiral recognition in enzymatic systems differently than the (1R,5R) configuration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Stereochemistry Applications
(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid C₁₂H₁₉NO₄ 241.28 g/mol Boc-amino, carboxylic acid 1R,5R Peptide synthesis, chiral catalysts
rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid C₇H₁₁NO₂ 141.17 g/mol Free amino, carboxylic acid Racemic (1R,5S/1S,5R) Stereochemical studies
5-Caffeoylshikimic acid C₁₆H₁₈O₈ 338.31 g/mol Hydroxyl, ester, carboxylic acid 3R,4R,5R Plant biochemistry, natural products
(1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid C₁₁H₂₀O₂ 184.28 g/mol Carboxylic acid, alkyl groups 1R,2S,5R Flavors, fragrances
(3R,4R)-3-[(1-carboxyethenyl)oxy]-4-hydroxy... C₁₀H₁₀O₆ 226.18 g/mol Diene, hydroxyl, carboxylic acid 3R,4R Organic synthesis, diene reactions

Research Findings and Implications

  • Stereochemical Impact: The (1R,5R) configuration in the target compound enhances enantioselectivity in catalytic applications compared to racemic analogs like rac-(1R,5S)-5-aminocyclohex-3-ene-1-carboxylic acid .
  • Protective Group Utility : The Boc group improves stability during synthetic workflows, a critical advantage over unprotected amines in acidic environments .
  • Ring Unsaturation : The cyclohexene moiety in the target compound offers greater conformational flexibility and reactivity than saturated analogs like (1R,2S,5R)-5-methyl-2-isopropylcyclohexanecarboxylic acid .

Biological Activity

(1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is a cyclic β-amino acid derivative with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a candidate for further research in pharmacology and therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which enhances its stability and solubility. The molecular formula is C12H17NO4C_{12}H_{17}NO_4, and the compound exhibits a white solid form with a purity of 97% .

Synthesis

The synthesis of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid typically involves several key steps:

  • Formation of the Cyclohexene Ring : Using cyclization reactions to form the cyclohexene framework.
  • Boc Protection : Introduction of the Boc group to protect the amino functionality during subsequent reactions.
  • Carboxylation : Adding a carboxylic acid moiety to complete the structure.

A detailed synthesis pathway can be found in various studies focusing on cyclic β-amino acids, highlighting regio- and stereoselectivity in reactions .

The biological activity of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid is attributed to its ability to interact with specific biological targets, including enzymes and receptors. Research indicates that cyclic β-amino acids can function as inhibitors or modulators in various biochemical pathways.

Case Studies

  • Antimicrobial Activity : Some studies have demonstrated that derivatives of cyclic β-amino acids exhibit antimicrobial properties. For instance, compounds similar to (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid have shown effectiveness against certain bacterial strains through disruption of cell wall synthesis .
  • Neuroprotective Effects : There is emerging evidence suggesting that cyclic β-amino acids may possess neuroprotective properties. In vitro studies have indicated that these compounds can modulate neurotransmitter release and protect neuronal cells from oxidative stress .
  • Inhibition of Enzymatic Activity : Research has identified the potential of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to mycobactin biosynthesis in Mycobacterium tuberculosis, presenting a novel approach for anti-tubercular drug development .

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
NeuroprotectiveModulation of neurotransmitter release
Enzyme InhibitionInhibition of mycobactin biosynthesis

Q & A

Basic: What synthetic strategies are effective for introducing the Boc-protected amino group in cyclohexene derivatives?

Methodological Answer:
The Boc (tert-butoxycarbonyl) group is commonly introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For cyclohexene scaffolds, regioselective amination can be achieved by:

Epoxidation of Cyclohexene : Use mCPBA (meta-chloroperbenzoic acid) to form an epoxide intermediate, followed by ring-opening with ammonia or amines.

Boc Protection : Treat the amine intermediate with Boc anhydride in the presence of a base (e.g., DMAP or triethylamine) in dichloromethane .

Oxidation of Alcohols : For precursors with hydroxyl groups, NaClO₂ in t-BuOH/H₂O with KH₂PO₄ can oxidize alcohols to carboxylic acids while preserving the Boc group .

Basic: How can enantiomeric purity of (1R,5R)-5-Boc-amino-cyclohex-3-enecarboxylic acid be validated?

Methodological Answer:
Enantiomeric purity is critical for biological activity. Use:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.
  • Optical Rotation : Compare specific rotation values with literature data for (1R,5R) and (1S,5S) enantiomers.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ can induce splitting of enantiomeric signals in ¹H NMR .

Advanced: How does the cyclohexene ring conformation influence reactivity in functionalization reactions?

Methodological Answer:
The chair or half-chair conformation of the cyclohexene ring dictates steric and electronic effects:

  • Steric Effects : Axial substituents (e.g., Boc group) hinder nucleophilic attacks at specific positions.
  • Electronic Effects : The double bond in cyclohex-3-ene directs electrophilic additions (e.g., epoxidation) to the less substituted position .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition-state energies for regioselective reactions .

Advanced: What mechanistic insights explain the irreversible inhibition of enzymes by cyclohexene-based analogs?

Methodological Answer:
Mechanism-based inactivation involves covalent modification of enzyme active sites. For example:

  • GABA Aminotransferase Inhibition : Fluorinated analogs (e.g., 2-fluorocyclohexene derivatives) undergo elimination-aromatization, generating reactive intermediates that form adducts with pyridoxal phosphate cofactors .
  • Substrate Protection Assays : Pre-incubation with GABA protects the enzyme from inactivation, confirming active-site targeting .

Basic: What analytical techniques are optimal for characterizing the carboxylic acid moiety in this compound?

Methodological Answer:

  • ¹³C NMR : The carbonyl carbon of the carboxylic acid appears at ~170–175 ppm.
  • HRMS (ESI) : Confirm molecular weight (e.g., C₁₃H₂₁NO₄: [M+H]⁺ calcd 256.1549) .
  • IR Spectroscopy : Strong absorption band at ~1700 cm⁻¹ for C=O stretching.

Advanced: How can computational methods predict the bioactivity of stereoisomers?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions between (1R,5R) and target proteins (e.g., GABA-AT). Compare binding scores with (1S,5S) enantiomers .
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories to assess residence times .

Advanced: What strategies resolve contradictions in reported synthetic yields for Boc-protected cyclohexene derivatives?

Methodological Answer:
Discrepancies arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve Boc group stability but may reduce regioselectivity.
  • Temperature Control : Low temperatures (–20°C) minimize side reactions during epoxide ring-opening .
  • Catalyst Optimization : Scandium triflate improves Boc protection efficiency in sterically hindered amines .

Basic: What precautions are necessary for handling the Boc-protected compound under acidic conditions?

Methodological Answer:

  • Acid Sensitivity : The Boc group is labile in TFA or HCl. Use mild acids (e.g., acetic acid) for deprotection.
  • Storage : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Advanced: How does the introduction of electron-withdrawing groups (EWGs) alter the compound’s reactivity?

Methodological Answer:
EWGs (e.g., –NO₂, –CF₃) on the cyclohexene ring:

  • Increase Electrophilicity : Enhance susceptibility to nucleophilic attacks at the β-position.
  • Modulate Redox Potential : Cyclic voltammetry shows shifts in oxidation peaks, correlating with EWG strength .

Advanced: What evidence supports the role of cyclohexene ring strain in accelerating [4+2] cycloadditions?

Methodological Answer:

  • X-ray Crystallography : Distorted bond angles (e.g., 115° vs. 120° in planar cyclohexene) indicate ring strain.
  • Kinetic Studies : Second-order rate constants for Diels-Alder reactions increase by 10³-fold compared to non-strained analogs .

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